10-methyl-4-nitro-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaene 10-methyl-4-nitro-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaene
Brand Name: Vulcanchem
CAS No.: 83692-82-4
VCID: VC21113226
InChI: InChI=1S/C11H8N4O2/c1-7-3-2-6-14-10(7)12-8-4-5-9(15(16)17)13-11(8)14/h2-6H,1H3
SMILES: CC1=CC=CN2C1=NC3=C2N=C(C=C3)[N+](=O)[O-]
Molecular Formula: C11H8N4O2
Molecular Weight: 228.21 g/mol

10-methyl-4-nitro-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaene

CAS No.: 83692-82-4

Cat. No.: VC21113226

Molecular Formula: C11H8N4O2

Molecular Weight: 228.21 g/mol

* For research use only. Not for human or veterinary use.

10-methyl-4-nitro-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaene - 83692-82-4

Specification

CAS No. 83692-82-4
Molecular Formula C11H8N4O2
Molecular Weight 228.21 g/mol
IUPAC Name 10-methyl-4-nitro-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaene
Standard InChI InChI=1S/C11H8N4O2/c1-7-3-2-6-14-10(7)12-8-4-5-9(15(16)17)13-11(8)14/h2-6H,1H3
Standard InChI Key MKGAVJXZBKHNNJ-UHFFFAOYSA-N
SMILES CC1=CC=CN2C1=NC3=C2N=C(C=C3)[N+](=O)[O-]
Canonical SMILES CC1=CC=CN2C1=NC3=C2N=C(C=C3)[N+](=O)[O-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator